
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile is a complex organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom. The compound’s structure includes a benzenesulfonyl group and a dihydropyridine moiety, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable dihydropyridine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dihydropyridine moiety may interact with cellular receptors or ion channels, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: A simpler sulfonyl compound used in similar synthetic applications.
Dihydropyridine Derivatives: Compounds with similar structures but different substituents, used in various pharmacological studies.
Uniqueness
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile is unique due to its combined sulfonyl and dihydropyridine structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H14N2O2S |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-2-(2,6-dimethyl-1H-pyridin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-13(9-12(2)17-11)15(10-16)20(18,19)14-6-4-3-5-7-14/h3-9,17H,1-2H3 |
Clave InChI |
XLLPHGUWMXAIAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)C=C(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


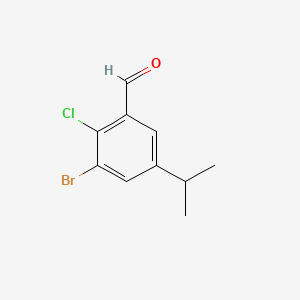
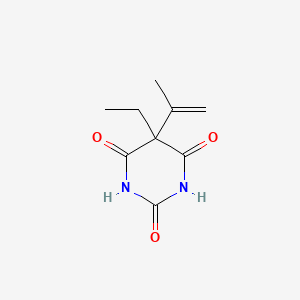

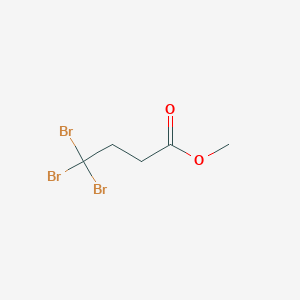
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)

![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)

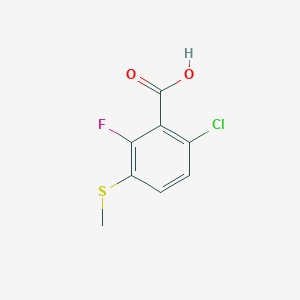
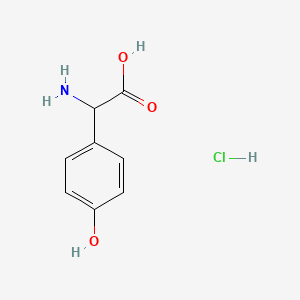
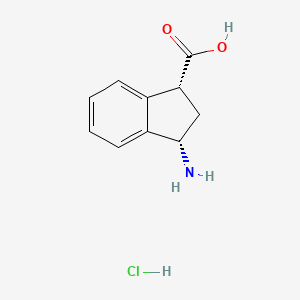


![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
